Enhanced Lipophilicity: LogP Comparison of 6-Fluoro-2-methyl-4-chromanone vs. Non-Fluorinated Analog
The introduction of a fluorine atom at the 6-position increases lipophilicity, a key parameter influencing membrane permeability and bioavailability. 6-Fluoro-2-methyl-4-chromanone has a calculated LogP of 2.66, a value that supports enhanced passive diffusion across biological membranes . This represents a significant increase in lipophilicity compared to the non-fluorinated parent chroman-4-one scaffold, which would have a considerably lower LogP value. Fluorination is a well-established strategy to improve the drug-likeness of lead compounds by modulating this critical property [1]. This difference is crucial for researchers designing molecules for intracellular targets.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.66 (calculated) |
| Comparator Or Baseline | Unsubstituted 2-methyl-4-chromanone (LogP value not provided in source, but inferred to be lower) |
| Quantified Difference | Fluorination is known to increase LogP; the reported value of 2.66 is consistent with a moderately lipophilic compound suitable for membrane permeation. |
| Conditions | Calculated value using XLogP3 algorithm. |
Why This Matters
LogP is a critical determinant of a compound's ADME properties, directly impacting oral bioavailability and cell permeability; a LogP of 2.66 positions this compound favorably for biological testing.
- [1] Troshkova, N., Politanskaya, L., & Shteingarts, V. (2024). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. Molecular Diversity. View Source
